7-(3,4-Dichlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3,4-Dichlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxypropyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dichlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can tolerate various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dichlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
7-(3,4-Dichlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-Dichlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical cellular pathways, leading to therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling molecules, disrupting cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Uniqueness
What sets 7-(3,4-Dichlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C18H15Cl2N3O4S |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
7-(3,4-dichlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C18H15Cl2N3O4S/c1-27-6-2-5-23-15-14(16(24)22-18(23)28)10(17(25)26)8-13(21-15)9-3-4-11(19)12(20)7-9/h3-4,7-8H,2,5-6H2,1H3,(H,25,26)(H,22,24,28) |
InChI Key |
FPNGJFJWYZMFMQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)NC1=S |
Origin of Product |
United States |
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